|O-Conotoxin-SO3

Beschreibung

Overview of Conotoxins as Neuropharmacological Probes

Conotoxins are a vast and intricate library of neuropharmacologically active peptides. ebi.ac.uk These peptides, typically 10 to 30 amino acids in length, are characterized by a high degree of disulfide bonding, which confers a rigid and stable structure. wikipedia.org This structural stability is crucial for their potent and highly selective interactions with a wide range of molecular targets, including ion channels (such as sodium, potassium, and calcium channels), G-protein coupled receptors, and neurotransmitter receptors. scielo.brscielo.br

The exquisite specificity of conotoxins for different subtypes of these receptors and channels allows researchers to probe their distinct physiological and pathological roles. mdpi.com For instance, α-conotoxins are competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) and are instrumental in studying cholinergic pathways. mdpi.comnih.gov Similarly, μ-conotoxins target voltage-gated sodium channels, primarily in muscle tissue, making them useful for investigating the function of these channels in excitable tissues. ebi.ac.ukwikipedia.org The ability of conotoxins to differentiate between closely related receptor or channel subtypes provides a level of precision that is often unattainable with small-molecule drugs. mdpi.com This has led to their widespread use as pharmacological probes to unravel the complexities of the nervous system and has spurred the development of novel therapeutic leads for conditions such as chronic pain, epilepsy, and neurological disorders. ebi.ac.ukmdpi.com

Origin and Isolation of |O-Conotoxin-SO3 from Conus striatus Venom

ι-Conotoxin-SO3 is a specific conopeptide isolated from the venom of the fish-hunting cone snail, Conus striatus. nih.govsciengine.com This species is found along the coast of the South China Sea. sciengine.com The isolation of ι-conotoxin-SO3, along with other conotoxins like SVIA and SVIB, was a significant step in understanding the complex composition of Conus striatus venom. nih.govumass.edu The process of isolating these peptides typically involves the dissection of the venom glands, followed by extraction of the crude venom. scielo.br The venom is then fractionated and purified using techniques such as high-performance liquid chromatography (HPLC). scielo.br The primary structure of the isolated peptide is subsequently determined using methods like tandem mass spectrometry and Edman degradation. scielo.br

Classification and Phylogeny of |O-Conotoxin-SO3 within the O-Superfamily

Conotoxins are systematically classified into superfamilies based on the sequence similarity of their precursor signal peptides. mdpi.comnih.gov This classification reflects their evolutionary relationships. nih.gov ι-Conotoxin-SO3 belongs to the O-superfamily of conotoxins. ebi.ac.uknih.gov This superfamily is characterized by a conserved cysteine framework, specifically the C-C-CC-C-C pattern (framework VI/VII), which is also shared by omega (ω) and delta (δ) conotoxins. ebi.ac.ukuniprot.org

While sharing the same cysteine framework, conotoxins within the O-superfamily can have different molecular targets. mdpi.com For example, ω-conotoxins are known to block voltage-gated calcium channels, whereas δ-conotoxins typically delay the inactivation of sodium channels. ebi.ac.ukwikipedia.org The specific functional properties of each conotoxin are determined by the amino acid sequences within the inter-cysteine loops. ebi.ac.uk The phylogenetic classification of ι-conotoxin-SO3 within the O-superfamily highlights the evolutionary strategy of generating diverse pharmacological activities from a common structural scaffold. mdpi.com

| Feature | Description |

| Compound Name | ι-Conotoxin-SO3 |

| Source Organism | Conus striatus (Striated cone snail) |

| Superfamily | O-superfamily |

| Cysteine Framework | C-C-CC-C-C (VI/VII) |

Eigenschaften

Molekularformel |

C100H166N36O31S6 |

|---|---|

Molekulargewicht |

2561.0 g/mol |

IUPAC-Name |

(1R,4S,10S,16S,19S,22S,25R,30R,33S,39S,42R,45S,48S,54S,57R,65S,68S,71S,74S,77S,80S)-25-amino-10,22,54-tris(4-aminobutyl)-65-(2-amino-2-oxoethyl)-74-[(2S)-butan-2-yl]-45,77-bis(3-carbamimidamidopropyl)-33-[(1R)-1-hydroxyethyl]-39,48,80-tris(hydroxymethyl)-68-[(4-hydroxyphenyl)methyl]-16,19,71-trimethyl-3,9,12,15,18,21,24,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-tetracosaoxo-27,28,59,60,84,85-hexathia-2,8,11,14,17,20,23,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-tetracosazatetracyclo[40.40.4.230,62.04,8]octaoctacontane-57-carboxamide |

InChI |

InChI=1S/C100H166N36O31S6/c1-7-47(2)75-97(166)118-50(5)80(149)125-60(33-52-23-25-53(141)26-24-52)87(156)126-61(34-71(105)142)88(157)130-67-44-171-169-42-65(77(106)146)129-84(153)55(17-8-11-27-101)119-72(143)36-114-82(151)62(38-137)127-85(154)57(20-14-30-111-99(107)108)124-91(160)66-43-172-173-45-68(92(161)128-64(40-139)90(159)123-58(86(155)134-75)21-15-31-112-100(109)110)133-95(164)70-22-16-32-136(70)98(167)59(19-10-13-29-103)120-73(144)35-113-78(147)48(3)116-79(148)49(4)117-83(152)56(18-9-12-28-102)122-81(150)54(104)41-168-170-46-69(132-93(67)162)94(163)135-76(51(6)140)96(165)115-37-74(145)121-63(39-138)89(158)131-66/h23-26,47-51,54-70,75-76,137-141H,7-22,27-46,101-104H2,1-6H3,(H2,105,142)(H2,106,146)(H,113,147)(H,114,151)(H,115,165)(H,116,148)(H,117,152)(H,118,166)(H,119,143)(H,120,144)(H,121,145)(H,122,150)(H,123,159)(H,124,160)(H,125,149)(H,126,156)(H,127,154)(H,128,161)(H,129,153)(H,130,157)(H,131,158)(H,132,162)(H,133,164)(H,134,155)(H,135,163)(H4,107,108,111)(H4,109,110,112)/t47-,48-,49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,68-,69-,70-,75-,76-/m0/s1 |

InChI-Schlüssel |

BYAKBFZIODGOGU-ZCQCVRMBSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CO)NC(=O)C4CCCN4C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |

Herkunft des Produkts |

United States |

Structural Elucidation and Conformational Analysis of |o Conotoxin So3

Primary Amino Acid Sequence and Disulfide Bond Connectivity

ω-Conotoxin-SO3 is a 25-amino acid conopeptide originally isolated from the venom of the marine cone snail, Conus striatus. nih.gov Its primary structure shows significant homology with other ω-conotoxins, particularly ω-conotoxin MVIIA, with which it shares a 72% sequence identity. nih.gov In contrast, its identity with ω-conotoxin SVIB, also from C. striatus, is lower at 56%. nih.gov

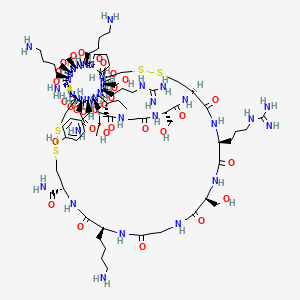

The peptide is characterized by a conserved framework of six cysteine residues. nih.govmdpi.com This framework is crucial for its structural stability, forming three intramolecular disulfide bridges. researchgate.netsciengine.com The connectivity of these bonds in ω-Conotoxin-SO3 follows the typical pattern for O-superfamily conotoxins: Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6. frontiersin.org This arrangement is identical to the cystine framework found in MVIIA and other related ω-conotoxins. nih.govresearchgate.net The specific arrangement of these cysteine residues is described as C-C-CC-C-C within the amino acid sequence. mdpi.comumass.edu

Below is a table detailing the primary amino acid sequence of ω-Conotoxin-SO3 and a comparison with related conotoxins.

Table 1: Amino Acid Sequence Comparison

| Peptide | Amino Acid Sequence | Sequence Identity to SO-3 |

|---|---|---|

| ω-Conotoxin-SO3 | C K L K G Q S C R K T S Y D C C S G S C G R G K C | 100% |

| ω-Conotoxin-MVIIA | C K G K G A S C R K T S Y D C C S G S C G R G K C | 72% |

| ω-Conotoxin-SVIB | C K L S G E S C R K T S Y N C C S T S C N R G K C | 56% |

Three-Dimensional Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data indicates that the backbone conformation of ω-Conotoxin-SO3 is largely conserved when compared to other ω-conotoxins. nih.govresearchgate.net However, there is a degree of flexibility, particularly in the region around Tyrosine 13 (Tyr13). nih.gov This flexibility in the backbone conformation is a suggested characteristic of ω-conotoxins that block N-type voltage-sensitive calcium channels. nih.gov

Comparative Structural Analysis with Related ω-Conotoxins (e.g., MVIIA, SVIB)

Comparative analysis of the 3D structures of ω-Conotoxin-SO3, MVIIA, and SVIB highlights subtle but significant differences that may account for their varied biological specificities. nih.govrcsb.org Despite high sequence identity and identical disulfide connectivity, the spatial arrangement of key residues can differ. nih.gov

Both ω-Conotoxin-SO3 and MVIIA, which selectively target N-type calcium channels, share a similar three-dimensional structure, including the short antiparallel β-sheet. nih.govresearchgate.net The region around Tyr13 is noted as the most flexible part of the backbone in both SO-3 and MVIIA. nih.gov

Structural Motifs and Cysteine Frameworks (e.g., Inhibitory Cysteine Knot)

A defining structural feature of ω-Conotoxin-SO3 and other ω-conotoxins is the Inhibitory Cysteine Knot (ICK) motif, also known as a "knottin" fold. mdpi.comfrontiersin.orguniprot.org This motif is characterized by the specific Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI) disulfide bond connectivity. frontiersin.org

The ICK creates a highly stable and compact structure. frontiersin.orgwikipedia.org It consists of a ring formed by two of the disulfide bonds (Cys1-Cys4 and Cys2-Cys5) and the intervening polypeptide backbone. The third disulfide bond (Cys3-Cys6) passes through this ring, creating a pseudo-knot. nih.govresearchgate.net This intricate arrangement is further stabilized by a triple-stranded antiparallel β-sheet. mdpi.comnih.gov The presence of this "disulfide through disulfide knot" structurally defines the protein as a knottin. uniprot.orguniprot.org The cysteine framework is designated as VI/VII (C-C-CC-C-C). uniprot.orguniprot.org This motif is not unique to conotoxins but is a common feature in many toxins and inhibitors that act by blocking protein receptors like ion channels. nih.gov

Molecular Targets and Mechanisms of Action of |o Conotoxin So3

High-Affinity Binding to Voltage-Gated Calcium Channel Subtypes

|O-Conotoxin-SO3 is a potent and selective blocker of certain voltage-gated calcium (CaV) channels, which are crucial for a variety of neuronal functions, including neurotransmitter release. uniprot.orgscispace.com

Specificity for N-type Voltage-Gated Calcium Channels (CaV2.2)

The primary molecular target of |O-Conotoxin-SO3 is the N-type voltage-gated calcium channel, also known as CaV2.2. smartox-biotech.commdpi.com It exhibits a high degree of selectivity for this channel subtype, binding to it with high affinity. uniprot.org Electrophysiological studies have demonstrated that |O-Conotoxin-SO3 potently inhibits N-type calcium currents in cultured hippocampal neurons. smartox-biotech.com The concentration required to produce 50% inhibition (IC50) for |O-Conotoxin-SO3 on high voltage-activated (HVA) calcium currents is 0.16 µM, which is comparable to another well-known N-type channel blocker, ω-conotoxin MVIIA. nih.govsmartox-biotech.com This selective blockade of CaV2.2 channels is a key determinant of its physiological effects. uniprot.orgmdpi.com The interaction is reversible, although the recovery from the block by |O-Conotoxin-SO3 is slower than that of ω-conotoxin MVIIA. nih.gov

Modulatory Effects on Other Calcium Channel Subtypes (L-type, P/Q-type, R-type)

In contrast to its potent effect on N-type channels, |O-Conotoxin-SO3 displays significantly less activity at other subtypes of HVA calcium channels at concentrations where it effectively blocks N-type channels. smartox-biotech.com Studies have shown that at a concentration of 3 µM, |O-Conotoxin-SO3 has no inhibitory effect on L-type, P/Q-type, and R-type calcium currents. smartox-biotech.com While higher concentrations (30 µM and 100 µM) can lead to some inhibition of non-N-type HVA currents, this effect is less pronounced than that observed with ω-conotoxin MVIIA at similar concentrations. nih.gov This demonstrates a higher selectivity of |O-Conotoxin-SO3 for N-type CaV channels compared to other subtypes. nih.gov

Modulation of Neuronal Voltage-Gated Sodium Currents

Initial studies on cultured hippocampal neurons indicated that |O-Conotoxin-SO3 had no effect on voltage-sensitive sodium currents. smartox-biotech.com However, a separate study examining the effects of |O-Conotoxin-SO3 on cultured rat hippocampal neurons reported a concentration-dependent, rapidly developing, and reversible inhibition of sodium currents (INa). nih.gov This study calculated an IC50 value of 0.49 µM for the blockage of INa. nih.gov The discrepancy between these findings may be attributable to differences in experimental conditions or the specific neuronal populations studied.

Modulation of Neuronal Voltage-Gated Potassium Currents

The effects of |O-Conotoxin-SO3 on voltage-gated potassium currents have also been investigated. In cultured hippocampal neurons, |O-Conotoxin-SO3 was found to have no effect on transient outward potassium currents. smartox-biotech.com Another study on cultured rat hippocampal neurons reported that |O-Conotoxin-SO3 caused a concentration-dependent and reversible inhibition of delayed rectifier potassium currents (IK), with a calculated IC50 of 1.6 µM. nih.gov However, it did not significantly affect transient A-type potassium currents (IA). nih.gov

Mechanism of Ion Channel Blockade (e.g., Pore Blockade)

The primary mechanism by which ω-conotoxins, including |O-Conotoxin-SO3, inhibit CaV channels is through direct occlusion of the channel pore. nih.govmdpi.com This physical blockade prevents the influx of calcium ions through the channel, thereby inhibiting its function. nih.gov The toxin binds tightly to the external vestibule of the channel pore, a mechanism facilitated by its rigid structure, which is maintained by multiple disulfide bonds. nih.govmdpi.com This "inhibitory cysteine knot" motif is a common feature among conotoxins and is crucial for their potent and selective blocking activity. mdpi.com The binding of |O-Conotoxin-SO3 to the N-type calcium channel does not appear to involve interaction with the voltage-sensing domains, as it does not induce a shift in the current-voltage relationship. scielo.br

Impact on Neurotransmitter Release Pathways

By selectively blocking N-type voltage-gated calcium channels, which are predominantly located at presynaptic nerve terminals, |O-Conotoxin-SO3 effectively inhibits the release of neurotransmitters. scispace.comresearchgate.netmdpi.com The influx of calcium through these channels is a critical step in the cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. mdpi.com By blocking this calcium entry, |O-Conotoxin-SO3 disrupts this process, leading to a reduction in neurotransmission. taylorandfrancis.com This mechanism underlies the potent analgesic effects observed with N-type channel blockers, as they can inhibit the release of pronociceptive neurotransmitters in pain pathways. scispace.comsmartox-biotech.com

Table of Research Findings on |O-Conotoxin-SO3's Molecular Interactions

| Target | Effect | Concentration/IC50 | Cell Type | Reference |

|---|---|---|---|---|

| N-type (CaV2.2) Calcium Channels | Selective Blocker | IC50: 0.16 µM | Cultured Hippocampal Neurons | nih.govsmartox-biotech.com |

| L-type Calcium Channels | No inhibitory effect | 3 µM | Cultured Hippocampal Neurons | smartox-biotech.com |

| P/Q-type Calcium Channels | No inhibitory effect | 3 µM | Cultured Hippocampal Neurons | smartox-biotech.com |

| R-type Calcium Channels | No inhibitory effect | 3 µM | Cultured Hippocampal Neurons | smartox-biotech.com |

| Voltage-Gated Sodium Currents | No effect | Not specified | Cultured Hippocampal Neurons | smartox-biotech.com |

| Voltage-Gated Sodium Currents | Reversible inhibition | IC50: 0.49 µM | Cultured Rat Hippocampal Neurons | nih.gov |

| Delayed Rectifier Potassium Currents | Reversible inhibition | IC50: 1.6 µM | Cultured Rat Hippocampal Neurons | nih.gov |

| Transient Outward Potassium Currents | No effect | Not specified | Cultured Hippocampal Neurons | smartox-biotech.com |

| Transient A-type Potassium Currents | No significant effect | Not specified | Cultured Rat Hippocampal Neurons | nih.gov |

Table of Compound Names | Compound Name | | :--- | | |O-Conotoxin-SO3 | | ω-conotoxin MVIIA | | ω-agatoxin IVA | | Nimodipine |

Structure Activity Relationship Sar Studies of |o Conotoxin So3

Identification of Key Amino Acid Residues for Receptor Binding and Selectivity (e.g., Tyr13)

Structure-activity relationship studies have been instrumental in pinpointing specific amino acid residues that are critical for the interaction of conotoxins with their target receptors. mdpi.com In the case of ω-conotoxins, which share structural similarities with |O-Conotoxin-SO3, Tyr13 has been identified as a crucial residue for binding to calcium channels. nih.govresearchgate.net The aromatic ring of tyrosine at this position is thought to play a significant role in the toxin's affinity and selectivity.

Homology models of various ω-conotoxins reveal a conserved structural fold, particularly at positions 10, 11, and 13. nih.gov While the backbone conformation of ω-conotoxins is generally conserved, the regions within the loops and the β-sheet from residues 19-25 exhibit lower identity, suggesting these areas may contribute to functional differences. researchgate.net Minor structural alterations in the vicinity of Tyr13 can significantly impact the toxin's calcium channel binding activity. researchgate.net

For instance, in the ω-conotoxin MVIIA, which is structurally similar to SO-3, several residues have been identified as important for its interaction with the N-type calcium channel. vliz.be Similarly, for ω-conotoxin MVIIC, key residues for binding to the P-type calcium channel have been determined. vliz.be These findings underscore the importance of specific amino acid residues in defining the binding affinity and selectivity of conotoxins.

Influence of Post-Translational Modifications on Activity

Post-translational modifications (PTMs) are covalent alterations to amino acid side chains that occur after protein synthesis and significantly expand the chemical diversity and functional properties of peptides. researchgate.netthermofisher.com In conotoxins, PTMs such as disulfide bond formation, C-terminal amidation, hydroxylation, and sulfation of tyrosine are common and can profoundly influence their structure, stability, and biological activity. mdpi.comresearchgate.net

These modifications can affect the peptide's folding, potency, and selectivity for its target receptor. researchgate.net For example, the sulfonation of tyrosine and hydroxylation of proline can refine the molecular interactions of conotoxins, leading to remarkable selectivity for specific ion channels and receptors. mdpi.com The C-terminal amidation, a common feature in ω-conotoxins, provides resistance to carboxypeptidase activity, thereby enhancing the peptide's stability. nih.gov

The diverse array of PTMs found in conotoxins highlights their importance as a strategic mechanism employed by Conus snails to enhance the efficacy of their venom for prey capture. researchgate.net Understanding the specific PTMs present in |O-Conotoxin-SO3 and their individual contributions to its activity is a key area of research.

Analysis of Structural Determinants for Differential Channel Selectivity

The ability of conotoxins to discriminate between different ion channel subtypes is a hallmark of their pharmacological profile. kau.edu.sa This selectivity is determined by the specific three-dimensional structure of the toxin and the complementary chemical and physical properties of the binding site on the ion channel. elifesciences.orgnih.gov

The three-dimensional structure of ω-conotoxin SO-3, as determined by 1H NMR, reveals a short antiparallel β-sheet and a disulfide bridge pattern identical to that found in MVIIA and other ω-conotoxins. researchgate.net This structural similarity likely contributes to their shared ability to selectively target N-type voltage-gated calcium channels. researchgate.net

However, even subtle differences in the amino acid sequence and the conformation of the loops can lead to significant variations in channel selectivity. researchgate.net For instance, the selectivity of different α-conotoxins for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes is attributed to specific interactions between residues in the toxin and the ligand-binding site of the receptor. nih.gov The differential binding of conotoxins can also be influenced by the presence of specific residues within the ion channel itself, which can either facilitate or hinder the toxin's access to its binding site. mdpi.com

The extreme selectivity observed in some ion channels, such as the fluoride-specific Fluc channels, is thought to arise from a combination of steric hindrance within a narrow pore and specific chemical interactions with pore-associated residues. elifesciences.org A similar principle of precise structural and chemical complementarity likely governs the differential channel selectivity of |O-Conotoxin-SO3.

Kinetic Profile of Receptor Interaction and Dissociation Rates

The therapeutic potential of a drug is not only determined by its binding affinity but also by its kinetic profile, which includes the rates of association (on-rate) and dissociation (off-rate) from its target receptor. nih.gov These kinetic parameters can significantly influence the duration of action and the potential for side effects.

The interaction of ω-conotoxins with voltage-gated calcium channels can be affected by the membrane potential, which can influence the kinetics of block onset and removal. nih.gov For some ω-conotoxins, the block is reversible by strong hyperpolarization, a phenomenon that can be explained by a modulated receptor model where the toxin dissociates more slowly from the inactivated state of the channel compared to the resting state. nih.gov

The dissociation rate constant is a critical parameter that can be measured through two-step assays. nih.gov First, the target-ligand complex is allowed to form, and then the dissociation is initiated and measured over time. nih.gov Understanding the kinetic profile of |O-Conotoxin-SO3 is essential for predicting its pharmacological behavior in vivo. For example, a slow dissociation rate would likely result in a prolonged duration of action.

Research Methodologies for Studying |o Conotoxin So3

Peptide Synthesis Strategies for |O-Conotoxin-SO3 and Analogs

The chemical synthesis of |O-Conotoxin-SO3 and its analogs is a complex process due to the presence of multiple disulfide bonds. Researchers employ sophisticated strategies to ensure the correct formation of these bonds, which are critical for the peptide's three-dimensional structure and biological activity.

Solid-Phase Peptide Synthesis (SPPS) and Disulfide Bond Folding

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the linear peptide chain of |O-Conotoxin-SO3. nih.gov This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc protecting group on the N-terminus of the amino acid is removed with a base like piperidine (B6355638) before the next amino acid is coupled. nih.gov

Once the linear peptide is synthesized, the crucial step of forming the correct disulfide bonds, known as oxidative folding, is performed. Disulfide bridges are vital for the folding of peptides and proteins, as they create covalent cross-links between different parts of the polypeptide chain. grantome.com The formation of these bonds can be achieved through two main approaches:

Single-Step Oxidation: In this approach, all disulfide bonds are formed simultaneously through direct oxidation. mdpi.com This method relies on the peptide's intrinsic ability to adopt its native conformation in the reaction buffer. mdpi.com

Sequential or Directed Folding: This more controlled approach involves the use of orthogonal protecting groups on the cysteine residues. grantome.commdpi.com Each disulfide bond is formed sequentially by selectively removing specific protecting groups and oxidizing the corresponding cysteine pair. nih.govgrantome.commdpi.com This method ensures the correct pairing of cysteines, which is particularly important for complex peptides with multiple disulfide bonds like conotoxins. nih.govmdpi.com

The formation of disulfide bonds can be carried out while the peptide is still attached to the solid support, which can favor intramolecular cyclization due to a phenomenon known as pseudo-dilution. grantome.com

Orthogonal Protection Strategies in Synthesis

Orthogonal protection is a key strategy in the synthesis of complex peptides like |O-Conotoxin-SO3. numberanalytics.com It involves using multiple protecting groups that can be removed under different, specific conditions without affecting the others. numberanalytics.comorganic-chemistry.org This allows for the selective formation of disulfide bonds in a predetermined order. nih.gov

For conotoxins with multiple disulfide bonds, a combination of different cysteine-protecting groups is employed. nih.govmdpi.com Common protecting groups and their removal conditions are detailed in the table below.

| Protecting Group | Abbreviation | Removal Conditions |

| Trityl | Trt | Acid-labile (e.g., Trifluoroacetic acid - TFA) mdpi.comsigmaaldrich.com |

| Acetamidomethyl | Acm | Unstable in the presence of iodine nih.govmdpi.com |

| 4-methoxytrityl | Mmt | Low concentrations of TFA sigmaaldrich.com |

| Diphenylmethyl | Dpm | 95% TFA sigmaaldrich.com |

| tert-Butyl | tBu | TFA/DMSO/anisole at room temperature sigmaaldrich.com |

| Methylbenzyl | MeBzl | Heating to 70°C after tBu removal sigmaaldrich.com |

| p-methoxybenzyl | Mob | Mild TFA conditions mdpi.com |

Table 1: Examples of Orthogonal Protecting Groups Used in Peptide Synthesis

A common strategy for synthesizing peptides with three disulfide bonds involves using Trityl (Trt), Acetamidomethyl (Acm), and p-methoxybenzyl (Mob) as protecting groups. nih.govmdpi.com This allows for the regionally selective synthesis and directed folding of the peptide. nih.govmdpi.com For instance, the S-Trt and S-Acm groups show different reactivity towards iodine in various solvents, enabling selective oxidation. mdpi.com By carefully selecting the combination of protecting groups and the sequence of deprotection and oxidation steps, researchers can synthesize conotoxins with the desired disulfide bond connectivities in yields of 20-30%. nih.govmdpi.com

Electrophysiological Techniques

Electrophysiological techniques are fundamental for characterizing the functional effects of |O-Conotoxin-SO3 on ion channels and neuronal activity. These methods allow for direct measurement of the electrical properties of neurons and ion channels.

Whole-Cell Patch-Clamp Recordings in Neuronal Cultures

The whole-cell patch-clamp technique is considered the gold standard for analyzing the electrical properties of neurons. axolbio.com It allows for the study of ion channel function, membrane excitability, and synaptic activity. springernature.com This technique can be performed on various preparations, including primary neuronal cultures, dissociated neurons, and brain slices. nih.govre-place.beresearchgate.net

In this method, a glass micropipette with a very fine tip is brought into contact with the cell membrane of a neuron. axolbio.com A tight seal is formed, and the membrane patch under the pipette is ruptured by applying suction, providing electrical and molecular access to the cell's interior. axolbio.com This "whole-cell" configuration allows for the control and measurement of the neuron's membrane potential (current-clamp) or the ionic currents flowing across the membrane (voltage-clamp). axolbio.com

By applying |O-Conotoxin-SO3 to the neuronal culture and recording the changes in electrical activity, researchers can determine its effects on neuronal firing, action potential characteristics, and specific ion channel currents. re-place.be For example, recordings can reveal whether the toxin blocks or modifies the function of voltage-gated ion channels, leading to changes in neuronal excitability. re-place.beresearchgate.net

Heterologous Expression Systems for Ion Channel Characterization

To pinpoint the specific molecular targets of |O-Conotoxin-SO3, researchers often use heterologous expression systems. wiley-vch.de This involves introducing the genetic material (cRNA) encoding a specific ion channel into a host cell that does not normally express it, such as Xenopus laevis oocytes or mammalian cell lines like Chinese Hamster Ovary (CHO) cells. ox.ac.uknih.govresearchgate.net

These host cells then synthesize and embed the ion channel into their plasma membrane, allowing for the isolated study of that specific channel's function. ox.ac.uknih.gov The large size of Xenopus oocytes makes them particularly suitable for injecting cRNA and for subsequent electrophysiological recordings. ox.ac.uknih.gov

By expressing different types of ion channels one by one in these systems and then applying |O-Conotoxin-SO3, scientists can determine which channels are affected by the toxin. wiley-vch.de Patch-clamp recordings are used to measure the currents flowing through the expressed channels before and after the application of the conotoxin. ox.ac.ukfrontiersin.org A change in the current indicates an interaction between the toxin and that specific ion channel. This approach is crucial for determining the selectivity and mechanism of action of |O-Conotoxin-SO3 at the molecular level. wiley-vch.defrontiersin.org

Binding Assays and Radioligand Competition Studies

Binding assays are used to quantify the interaction between a ligand, such as |O-Conotoxin-SO3, and its receptor target. oncodesign-services.com Radioligand binding assays are a particularly sensitive and precise method for these studies. oncodesign-services.com

In a typical radioligand binding assay, a version of the ligand is synthesized that contains a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). oncodesign-services.com This "radioligand" is then incubated with a preparation of cells or membranes that contain the target receptor. revvity.com The amount of radioactivity bound to the receptors is then measured, providing a direct quantification of the binding. revvity.com

Competition binding assays are a specific type of radioligand binding assay used to determine the binding affinity of an unlabeled compound, like the non-radioactive |O-Conotoxin-SO3. giffordbioscience.comresearchgate.net In these experiments, a fixed concentration of a radioligand that is known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled "competitor" compound (|O-Conotoxin-SO3). giffordbioscience.com

As the concentration of the unlabeled competitor increases, it competes with the radioligand for the same binding sites on the receptor, displacing the radioligand and causing a decrease in the measured radioactivity. giffordbioscience.comresearchgate.net The results are typically plotted as a competition curve, from which the IC₅₀ value can be determined. The IC₅₀ is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. giffordbioscience.com This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the unlabeled compound for the receptor. giffordbioscience.comperceptive.com

| Assay Type | Parameter Determined | Description |

| Saturation Binding Assay | Bₘₐₓ (receptor density) and Kₔ (radioligand affinity) | Measures the binding of increasing concentrations of a radioligand to determine the total number of binding sites and the radioligand's affinity. giffordbioscience.comperceptive.com |

| Competition Binding Assay | IC₅₀ and Kᵢ (competitor affinity) | Measures the ability of an unlabeled compound to compete with a radioligand for binding to a receptor, thereby determining the unlabeled compound's affinity. giffordbioscience.comperceptive.com |

| Kinetic Binding Assay | kₒₙ (association rate) and kₒ𝒻𝒻 (dissociation rate) | Measures the rate at which a radioligand binds to and dissociates from its receptor. giffordbioscience.comperceptive.com |

Table 2: Types of Radioligand Binding Assays

These binding assays are crucial for quantifying the potency and selectivity of |O-Conotoxin-SO3 for its target ion channels and are often used in conjunction with electrophysiological studies to provide a comprehensive understanding of the toxin's pharmacology. oncodesign-services.com

Spectroscopic Techniques (e.g., NMR, Circular Dichroism) for Structural Characterization

The three-dimensional structure of |O-Conotoxin-SO3, crucial for understanding its biological function, has been elucidated primarily through advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for determining the high-resolution, three-dimensional structure of peptides in a solution state that mimics their physiological environment. For |O-Conotoxin-SO3, ¹H NMR techniques have been central to defining its molecular architecture. sciengine.com The process involves using two-dimensional NMR experiments to assign proton resonances and calculate distance constraints between atoms. These constraints are then used in computational modeling to generate a precise three-dimensional structure.

NMR studies have revealed that the structure of |O-Conotoxin-SO3 is stabilized by three disulfide bridges, which create a compact, globular fold known as a cysteine knot. sciengine.comnih.gov This framework is characteristic of the O-superfamily of conotoxins. nih.gov The structure also contains a short, triple-stranded antiparallel β-sheet. sciengine.comresearchgate.net The detailed conformation, including the specific orientation of key amino acid residues, is fundamental to its selective interaction with its molecular targets, such as N-type voltage-sensitive calcium channels. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy is a rapid technique used to assess the secondary structure of peptides by measuring the differential absorption of circularly polarized light. creative-proteomics.comresearchgate.net Far-ultraviolet CD spectroscopy (typically in the 185–250 nm range) provides information on the proportion of α-helices, β-sheets, turns, and random coil elements within the peptide's structure. creative-proteomics.comharvard.edu For instance, α-helices typically show negative bands around 222 nm and 208 nm, while β-sheets have a characteristic negative peak around 218 nm. harvard.edu

**5.5. In vivo Pharmacological Assessment in Experimental Animal Models

The preclinical efficacy of |O-Conotoxin-SO3 has been evaluated in various animal models to understand its pharmacological effects, particularly its analgesic properties.

|O-Conotoxin-SO3 has demonstrated significant pain-relieving effects in animal models that replicate different facets of human pain conditions. Its analgesic activity is reported to be comparable to that of ω-conotoxin MVIIA, an approved drug for severe chronic pain. nih.govumass.edu

Acute Pain Models: These models are used to study the effect of a compound on short-term pain. While specific studies on |O-Conotoxin-SO3 in classic acute pain models like the hot plate or tail-flick tests are not detailed in the provided results, other ω-conotoxins have been assessed in models of postsurgical pain and chemotherapy-induced peripheral neuropathy, providing a basis for comparison. nih.govmdpi.com

Chronic Pain Models: These models are crucial for evaluating treatments for long-lasting pain states, such as neuropathy. |O-Conotoxin-SO3 has shown effectiveness in rodent models of chronic pain. umass.edu Other conotoxins with similar mechanisms have been extensively studied in models like:

Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI): These are common models for inducing neuropathic pain by surgically injuring a peripheral nerve. mdpi.comnih.gov Conotoxins have been shown to alleviate the resulting mechanical allodynia (pain from a non-painful stimulus). nih.gov

Chemotherapy-Induced Peripheral Neuropathy (CIPN): This condition is modeled by administering chemotherapy agents like oxaliplatin (B1677828) or cisplatin. nih.govresearchgate.net Studies on related ω-conotoxins show they can relieve mechanical allodynia in these models. researchgate.net

Interactive Data Table: In Vivo Pain Model Research for Conotoxins

| Pain Model Type | Specific Model | Key Findings for Related Conotoxins |

| Chronic Neuropathic Pain | Chronic Constriction Injury (CCI) | α-Conotoxin Vc1.1 significantly attenuated mechanical hyperalgesia. nih.gov |

| Chronic Neuropathic Pain | Spared Nerve Injury (SNI) | A single microneedle patch of αO-conotoxin GeXIVA nih.govresearchgate.net provided pain relief for approximately three days. mdpi.com |

| Acute Peripheral Neuropathy | Oxaliplatin-Induced Neuropathy | ω-conotoxins GVIA and MVIIA significantly increased paw withdrawal thresholds, indicating analgesia. nih.govresearchgate.net |

| Acute Peripheral Neuropathy | Cisplatin-Induced Neuropathy | ω-conotoxins tested did not significantly change paw withdrawal thresholds. researchgate.net |

| Inflammatory Pain | Complete Freund's Adjuvant (CFA) | A novel conotoxin, O1_cal6.4b, significantly reduced thermal hyperalgesia. frontiersin.org |

To probe the mechanisms underlying its pharmacological effects, researchers have examined the influence of |O-Conotoxin-SO3 on neuronal activity at the network level.

Cultured hippocampal neurons form functional synaptic networks that exhibit periodic, synchronized spontaneous electrical activity, which can be visualized as calcium spikes using calcium imaging techniques. nih.govjneurosci.org These synchronized events are driven by bursts of action potentials across the network and are considered important for neuronal development and plasticity. jneurosci.org

Studies on cultured rat hippocampal networks have shown that |O-Conotoxin-SO3 directly modulates this neuronal activity. nih.gov Exposure to the toxin resulted in a progressive, concentration-dependent decrease in the frequency of synchronized spontaneous calcium spikes. nih.gov The strongest inhibition was observed at higher concentrations. nih.gov This dampening of neuronal network excitability suggests a potential mechanism for its analgesic effects, as chronic pain states are often associated with neuronal hyperexcitability. nih.gov

Comparative Pharmacology of |o Conotoxin So3 with Other Conotoxins

Comparison of Potency and Selectivity with ω-Conotoxin MVIIA

I-O-Conotoxin-SO3 (SO-3), a neurotoxic peptide derived from the venom of the marine snail Conus striatus, demonstrates comparable analgesic potency to ω-Conotoxin MVIIA, a well-characterized N-type voltage-sensitive calcium (CaV) channel blocker. nih.gov Both peptides effectively inhibit high voltage-activated (HVA) calcium currents, showing similar inhibitory concentrations. Electrophysiological studies have determined the half-maximal inhibitory concentration (IC50) for SO-3 to be 0.16 μM, closely matching the 0.20 μM IC50 of MVIIA on HVA calcium currents in cultured hippocampal neurons. nih.gov At a concentration of 3 µM, both conotoxins inhibit HVA calcium currents by a similar amount, approximately 32%. smartox-biotech.com

Despite their similar potencies, a key distinction lies in their selectivity for CaV channel subtypes. SO-3 exhibits a higher degree of selectivity for the N-type (CaV2.2) channel compared to MVIIA. nih.gov At a concentration of 3 µM, SO-3 shows no inhibitory effects on L-type, P/Q-type, or R-type calcium channels. smartox-biotech.com In contrast, MVIIA has been observed to have inhibitory effects on non-N-type HVA currents at higher concentrations. smartox-biotech.com This enhanced selectivity suggests that SO-3 has a more focused interaction with its molecular target. nih.gov

| Feature | I-O-Conotoxin-SO3 (SO-3) | ω-Conotoxin MVIIA |

| Source Organism | Conus striatus nih.gov | Conus magus mdpi.com |

| Primary Target | N-type (CaV2.2) Calcium Channel nih.govuniprot.org | N-type (CaV2.2) Calcium Channel mdpi.comnih.gov |

| IC50 (HVA Currents) | 0.16 μM nih.gov | 0.20 μM nih.gov |

| Selectivity | Highly selective for N-type channels nih.govsmartox-biotech.com | Less selective; inhibits other HVA channels at higher concentrations smartox-biotech.com |

| Effect at 3 µM | No inhibition of L, P/Q, or R-type channels smartox-biotech.com | Similar inhibition of HVA ICa (~32%) as SO-3 smartox-biotech.com |

Distinct Electrophysiological Profiles Compared to Other O-Superfamily Conotoxins

I-O-Conotoxin-SO3 belongs to the O-superfamily of conotoxins, which is characterized by a specific cysteine framework (C-C-CC-C-C). nih.govuniprot.org However, members of this superfamily exhibit significant functional diversity, targeting different ion channels. The electrophysiological profile of SO-3 is distinct from other O-superfamily members.

SO-3 is a selective blocker of N-type voltage-gated calcium channels. nih.gov Studies on cultured rat hippocampal neurons have shown that SO-3 does not affect voltage-sensitive sodium currents (INa), delayed rectifier potassium currents (IK), or transient outward potassium currents (IA). smartox-biotech.comnih.gov This specificity for N-type calcium channels contrasts sharply with other conotoxins from the same superfamily. For instance, ω-conotoxin SVIB, which was also isolated from Conus striatus and is part of the O-superfamily, is a selective blocker of P/Q-type CaV channels. nih.gov

Furthermore, the O-superfamily also includes μO-conotoxins, such as MrVIA and MrVIB from Conus marmoreus. mdpi.com Unlike SO-3, these peptides act as gating modifiers on voltage-gated sodium channels, not calcium channels. mdpi.com This highlights the remarkable functional divergence within the O-superfamily, where peptides with a shared structural scaffold have evolved to target different classes and subtypes of ion channels, leading to distinct electrophysiological consequences.

| Conotoxin | Superfamily | Primary Molecular Target | Electrophysiological Effect |

| I-O-Conotoxin-SO3 | O-Superfamily nih.gov | N-type (CaV2.2) Calcium Channels nih.gov | Selective inhibition of N-type CaV channels; no effect on Na+ or K+ currents. smartox-biotech.comnih.gov |

| ω-Conotoxin SVIB | O-Superfamily nih.gov | P/Q-type Calcium Channels nih.gov | Selective inhibition of P/Q-type CaV channels. nih.gov |

| μO-Conotoxin MrVIA | O-Superfamily mdpi.com | Voltage-Gated Sodium Channels mdpi.com | Gating modification and inhibition of Na+ channels. mdpi.com |

Differential in vivo Pharmacological Observations in Experimental Models (e.g., motor dysfunction, recovery kinetics)

In experimental models, I-O-Conotoxin-SO3 and ω-Conotoxin MVIIA produce different pharmacological effects, particularly concerning motor side effects and recovery kinetics. While both toxins exhibit strong analgesic properties, SO-3 appears to have a more favorable profile regarding motor impairment. nih.gov Studies in rodents have shown that at comparable analgesic doses administered intrathecally, SO-3 induces fewer adverse motor effects than MVIIA. nih.govsmartox-biotech.com

The kinetics of channel block and recovery also differ between the two peptides. The inhibitory effects of both SO-3 and MVIIA on HVA currents are almost entirely reversible. smartox-biotech.com However, the rate of recovery from this block varies significantly. The half-time for recovery from MVIIA-induced block is approximately 4.14 minutes. smartox-biotech.com In contrast, recovery from the block by SO-3 is slower, with a half-time of about 7.5 minutes. smartox-biotech.com This slower off-rate for SO-3 could imply a more prolonged interaction with the N-type calcium channel, which may contribute to its distinct in vivo pharmacological profile.

| Parameter | I-O-Conotoxin-SO3 (SO-3) | ω-Conotoxin MVIIA |

| Analgesic Activity | Potent, similar to MVIIA nih.gov | Potent nih.govmdpi.com |

| Motor Dysfunction | Fewer adverse effects compared to MVIIA nih.govsmartox-biotech.com | Produces dose-limiting side-effects mdpi.com |

| Reversibility of Block | Almost fully reversible smartox-biotech.com | Almost fully reversible smartox-biotech.com |

| Recovery Half-Time | ~7.5 minutes smartox-biotech.com | ~4.14 minutes smartox-biotech.com |

Sequence and Structural Homology versus Functional Divergence

I-O-Conotoxin-SO3 is a 25-amino acid peptide that shares the conserved cysteine framework VI/VII (C-C-CC-C-C) typical of the O1-superfamily of conotoxins. nih.govuniprot.org This framework establishes a characteristic four-loop structure stabilized by disulfide bonds. nih.gov Analysis of its primary amino acid sequence reveals significant homology with other ω-conotoxins. SO-3 has a 72% sequence identity with ω-Conotoxin MVIIA and a 56% identity with ω-conotoxin SVIB. nih.gov

Despite this high degree of sequence and structural homology, there is a clear functional divergence. The most striking example is the comparison between SO-3 and ω-conotoxin SVIB. nih.gov Both are derived from Conus striatus and belong to the same structural superfamily, yet SO-3 selectively targets N-type CaV channels, while SVIB targets P/Q-type CaV channels. nih.gov This demonstrates that high sequence identity is not a definitive predictor of functional equivalence among conotoxins. nih.gov

The functional differences between SO-3 and MVIIA, such as selectivity and in vivo effects, also underscore this principle. Although they share 72% sequence identity and both target N-type channels, variations in the non-cysteine residues, particularly within the peptide loops, are responsible for the observed differences in their pharmacological properties. nih.govmdpi.com These variable loop regions are critical in defining the toxin's binding affinity and selectivity for its specific channel subtype. mdpi.commdpi.com Therefore, SO-3 exemplifies how subtle changes in peptide sequence, built upon a conserved structural scaffold, can lead to significant functional divergence. nih.gov

| Conotoxin Comparison | Sequence Identity | Cysteine Framework | Primary Target | Functional Outcome |

| SO-3 vs. MVIIA | 72% nih.gov | C-C-CC-C-C (O1-Superfamily) nih.gov | N-type (CaV2.2) nih.gov | Divergence in selectivity and in vivo side effects. nih.govsmartox-biotech.com |

| SO-3 vs. SVIB | 56% nih.gov | C-C-CC-C-C (O-Superfamily) nih.gov | N-type (SO-3) vs. P/Q-type (SVIB) nih.gov | Divergence in CaV channel subtype selectivity. nih.gov |

Advanced Research Avenues and Future Perspectives for |o Conotoxin So3

|O-Conotoxin-SO3 as a Molecular Probe for Ion Channel Physiology

The unique pharmacological profile of |O-Conotoxin-SO3 positions it as a valuable molecular probe for dissecting the intricate physiology of ion channels. researchgate.net Its ability to selectively modulate specific ion channels allows researchers to investigate the contribution of these channels to various physiological processes. nih.govphysiology.org

Studies utilizing the whole-cell patch clamp technique on cultured rat hippocampal neurons have demonstrated that |O-Conotoxin-SO3 reversibly inhibits both sodium (INa) and delayed rectifier potassium (IK) currents in a concentration-dependent manner. nih.gov Notably, it shows no significant effect on transient A-type potassium currents (IA). nih.gov This selectivity enables the targeted investigation of INa and IK channels in neuronal function. The IC50 value for the blockage of INa was determined to be 0.49 μM, while the IC50 for IK was 1.6 μM. nih.gov Such precise data on its inhibitory concentrations allows for controlled experiments to elucidate the roles of these specific currents in neuronal excitability and signaling.

Furthermore, |O-Conotoxin-SO3 has been shown to selectively inhibit N-type voltage-gated calcium channels (Cav2.2/CACNA1B) with an IC50 of 160 nM. scispace.comuniprot.org This makes it a powerful tool for studying the diverse functions of N-type calcium channels, which are crucial for neurotransmitter release at presynaptic terminals. uniprot.org By selectively blocking these channels, researchers can explore their involvement in synaptic transmission, plasticity, and various neuropathological conditions.

The utility of conotoxins, including |O-Conotoxin-SO3, as molecular probes extends to understanding the structure-function relationships of ion channels. physiology.org Their high specificity for particular channel subtypes provides a means to map the binding sites and explore the molecular determinants of channel gating and permeation. mdpi.com This information is invaluable for building accurate models of ion channel function and for understanding how their dysregulation contributes to disease.

Rational Design of Peptide Analogs and Peptidomimetics Based on |O-Conotoxin-SO3 Structure

The structural and functional characteristics of |O-Conotoxin-SO3 provide a solid foundation for the rational design of novel peptide analogs and peptidomimetics with improved therapeutic potential. nih.govnih.gov The goal of such design is to enhance properties like potency, selectivity, and stability, while potentially reducing adverse effects. researchgate.net

A key strategy in analog design is to identify the amino acid residues critical for the peptide's activity and then systematically substitute them. For instance, alanine (B10760859) scanning, where individual amino acids are replaced by alanine, can reveal which residues are essential for binding to the target ion channel. nih.gov This approach has been successfully applied to other conotoxins to improve their selectivity for specific sodium channel subtypes. vliz.be

Another approach involves creating peptidomimetics, where the peptide backbone is modified to create more "drug-like" properties. nih.gov This can include replacing disulfide bonds with more stable linkages, such as cystathionine, or creating "dendroid" structures that mimic the spatial arrangement of key functional groups. nih.gov For example, a dendroid scaffold was designed to mimic the critical residues of ω-conotoxin MVIIA, leading to analogs with improved activity at voltage-gated calcium channels. nih.gov

Insights from the structure-activity relationships of other conotoxins can also inform the design of |O-Conotoxin-SO3 analogs. For example, the knowledge that basic residues are often important for the binding of μ-conotoxins can guide the introduction of such residues into the |O-Conotoxin-SO3 sequence to potentially enhance its potency or alter its selectivity. vliz.be Furthermore, the development of synthetic combinatorial libraries allows for the rapid generation and screening of a vast number of analogs to identify candidates with desired properties. uq.edu.au

The three-dimensional structure of |O-Conotoxin-SO3, determined by techniques like NMR spectroscopy, is a critical tool in this process. sciengine.com It allows for the visualization of the peptide's surface and the identification of residues that are most likely to interact with the target ion channel, providing a roadmap for targeted modifications. nih.gov

Exploration of |O-Conotoxin-SO3 in Understanding Neural Circuitry and Excitability Disorders

The ability of |O-Conotoxin-SO3 to modulate the activity of key ion channels involved in neuronal excitability makes it a promising tool for investigating neural circuitry and its dysfunction in various neurological disorders. nih.govmdpi.com

The selective blockade of N-type calcium channels by |O-Conotoxin-SO3 is particularly relevant for understanding and potentially treating neuropathic pain. frontiersin.org N-type calcium channels are upregulated in the spinal cord in chronic pain states and play a critical role in the transmission of pain signals. scispace.com By inhibiting these channels, |O-Conotoxin-SO3 can disrupt the release of neurotransmitters involved in pain pathways, leading to an analgesic effect. nih.gov

Furthermore, the modulation of various ion channels by conotoxins provides a powerful way to probe the function of specific neuronal circuits. frontiersin.org By selectively silencing or altering the activity of certain channel subtypes, researchers can map the connections between different neurons and understand how these circuits contribute to complex behaviors and how their disruption leads to neurological disorders like Alzheimer's disease, Parkinson's disease, and schizophrenia. mdpi.com

Research Findings on |O-Conotoxin-SO3 and Neuronal Activity:

| Property | Finding | Source |

| Effect on Calcium Spikes | Progressively decreases synchronized spontaneous calcium spikes in cultured hippocampal networks. | nih.gov |

| Ion Channel Inhibition | Inhibits neuronal sodium and delayed rectifier potassium currents. | nih.gov |

| N-type Calcium Channel Blockade | Selectively inhibits N-type voltage-gated calcium channels (Cav2.2). | scispace.comuniprot.org |

| Potential Therapeutic Application | Suggested as a potential treatment for epilepsy due to its action on calcium spikes. | nih.gov |

Preclinical Lead Optimization and Drug Discovery Implications

|O-Conotoxin-SO3 holds significant promise as a preclinical lead compound for drug discovery, particularly in the development of novel analgesics and treatments for neurological disorders. researchgate.netnih.govnih.govuq.edu.auoup.com The process of lead optimization aims to refine the structure of a promising compound to enhance its efficacy, safety, and pharmacokinetic properties. nih.govutoronto.ca

One of the key advantages of conotoxins as drug leads is their high potency and selectivity for specific ion channel subtypes. uq.edu.au This specificity can lead to therapies with fewer off-target effects compared to small-molecule drugs. The analgesic properties of |O-Conotoxin-SO3, which are comparable to the FDA-approved drug ziconotide (B122063) (a synthetic version of ω-conotoxin MVIIA), make it a strong candidate for further development. uniprot.org Importantly, it has been observed to have fewer adverse effects in animal models compared to ziconotide at similar dosages. uniprot.org

The preclinical development process involves rigorous testing in cellular and animal models to evaluate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. zeclinics.comscantox.com Structural modifications of |O-Conotoxin-SO3 through rational design, as discussed in section 7.2, are crucial for optimizing these parameters. For example, creating smaller, more stable analogs can improve oral bioavailability and reduce susceptibility to degradation by proteases. oup.com

The journey from a preclinical lead to an approved drug is long and challenging, with high attrition rates. nih.gov However, the unique mechanisms of action of conotoxins offer the potential to address unmet medical needs, particularly in the area of non-opioid pain relief. nih.gov The development of |O-Conotoxin-SO3 and its analogs could provide new therapeutic options for patients suffering from chronic pain and other debilitating neurological conditions. nih.gov

Integration of |O-Conotoxin-SO3 Research with Computational Modeling and Artificial Intelligence in Peptide Design

The integration of computational modeling and artificial intelligence (AI) is revolutionizing peptide-based drug discovery, and this synergy holds immense potential for advancing research on |O-Conotoxin-SO3. mdpi.comoup.commdpi.comnih.govnih.govmdpi.com These technologies can accelerate the design and optimization of novel therapeutic peptides. oup.com

Computational modeling techniques, such as molecular dynamics simulations, can provide detailed insights into the three-dimensional structure of |O-Conotoxin-SO3 and its interaction with target ion channels at an atomic level. mdpi.com This understanding is crucial for rational drug design, allowing researchers to predict how specific mutations might affect binding affinity and selectivity. mdpi.com For instance, deep-learning-based algorithms like AlphaFold can now predict the structure of peptides with increasing accuracy, providing a valuable starting point for in silico studies even when experimental structures are unavailable. nih.govnih.gov

AI and machine learning (ML) algorithms can be trained on large datasets of known peptides and their biological activities to predict the properties of new, computationally generated sequences. mdpi.commdpi.com This enables the rapid in-silico screening of vast virtual libraries of |O-Conotoxin-SO3 analogs, identifying promising candidates for synthesis and experimental testing. mdpi.com Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can even design entirely new peptide sequences with desired therapeutic properties. oup.com

The application of AI extends to predicting various aspects of a peptide's "drug-likeness," including its potential toxicity, immunogenicity, and pharmacokinetic profile. oup.com By integrating these predictive models into the design pipeline, researchers can prioritize candidates that are more likely to succeed in preclinical and clinical development.

Computational Tools in |O-Conotoxin-SO3 Research:

The convergence of experimental data on |O-Conotoxin-SO3 with advanced computational approaches promises to significantly accelerate the development of next-generation peptide therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating ω-Conotoxin-SO3 from Conus species, and how can extraction efficiency be validated?

- Methodological Answer : Isolation typically involves venom extraction via milking, followed by liquid chromatography (e.g., reverse-phase HPLC) for peptide purification. To optimize efficiency, validate protocols using mass spectrometry (MS) for molecular weight confirmation and circular dichroism (CD) to assess structural integrity. Include negative controls (e.g., solvent-only runs) to rule out contamination .

Q. What analytical techniques are critical for characterizing ω-Conotoxin-SO3’s structural and functional properties?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for 3D structure elucidation, electrophysiological assays (e.g., patch-clamp) for ion channel selectivity profiling, and Edman degradation/sequencing for primary structure confirmation. Cross-validate results with toxicity assays (e.g., LD50 in model organisms) to ensure functional consistency .

Q. How should researchers design dose-response studies to evaluate ω-Conotoxin-SO3’s potency in neuronal models?

- Methodological Answer : Use a logarithmic dilution series (e.g., 1 nM–10 µM) to determine IC50 values. Employ cell lines expressing target ion channels (e.g., N-type voltage-gated calcium channels) and include positive/negative controls (e.g., ω-agatoxin-IVA for specificity checks). Replicate experiments across ≥3 independent trials to account for biological variability .

Advanced Research Questions

Q. What experimental frameworks can differentiate ω-Conotoxin-SO3’s binding kinetics from structurally similar conotoxins?

- Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure association/dissociation rates (kon/koff). Compare results with molecular dynamics simulations to identify residue-specific interactions. Use mutagenesis studies to validate key binding regions .

Q. How can conflicting reports on ω-Conotoxin-SO3’s efficacy in pain modulation be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of existing data using PRISMA guidelines, focusing on variables like assay type (in vitro vs. in vivo), model organisms, and dosage. Perform subgroup analyses to identify confounding factors (e.g., variations in toxin purity or experimental endpoints). Reconcile discrepancies through blinded, multi-center validation studies .

Q. What strategies optimize the synthesis of ω-Conotoxin-SO3 analogs with enhanced stability for therapeutic applications?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, incorporating non-natural amino acids (e.g., D-stereoisomers) to resist protease degradation. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and assess bioavailability using ex vivo tissue permeability models .

Q. How can omics approaches (e.g., transcriptomics, proteomics) elucidate the biosynthetic pathways of ω-Conotoxin-SO3 in Conus species?

- Methodological Answer : Perform RNA sequencing on venom duct tissue to identify precursor mRNA transcripts. Pair with tandem MS (MS/MS) to map post-translational modifications. Integrate data using bioinformatics tools (e.g., UniProt, Pfam) to annotate toxin-related domains and regulatory elements .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Apply the Bradford Hill criteria (e.g., consistency, temporality) to evaluate causal relationships in pharmacological studies. Use sensitivity analyses to test the robustness of conclusions against outlier data .

- Literature Review Rigor : Adopt the PICOS framework (Population, Intervention, Comparison, Outcomes, Study Design) to systematically screen and synthesize evidence from databases like PubMed and Scopus. Document search strategies using PRISMA-ScR checklists .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.